

Yield comparison of different Ethyl 3-(dimethylamino)acrylate synthesis methods

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Compound of Interest

Compound Name: **Ethyl 3-(Dimethylamino)acrylate**

Cat. No.: **B074694**

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A Comparative Guide to the Synthesis of Ethyl 3-(dimethylamino)acrylate

For researchers and professionals in drug development and chemical synthesis, the efficient production of key intermediates is paramount. **Ethyl 3-(dimethylamino)acrylate** is a valuable building block in the synthesis of various pharmaceuticals and specialty chemicals. This guide provides a comparative analysis of different synthetic routes to this compound, supported by experimental data to inform methodology selection.

Comparison of Synthetic Methods

The synthesis of **Ethyl 3-(dimethylamino)acrylate** can be achieved through several pathways, each with distinct advantages and disadvantages in terms of yield, purity, and reaction conditions. The following table summarizes the key quantitative data from prominent methods found in the literature.

Method	Reactants	Catalyst/Reagent	Solvent	Reaction Time	Temperature	Pressure	Yield	Purity
One-Pot Synthesis	Ethyl acetate, Dimethylamine, , Carbon monoxide	Sodium ethoxide	Toluene	3 hours	65 °C	20 bar	95.6%	99.8%
Addition to Ethyl Propiolate	Ethyl propiolate, Diethylamine (as an analogu e for Dimethylamine)	None specified	Ethyl alcohol	3.5 hours	Room Temperature	Atmospheric	87%	N/A
Vilsmeier Reagent Method	Ketene diethyl acetal, Vilsmeier reagent	Potassium carbonato	None specified	3 hours	60 °C	Atmospheric	27%	N/A
Two-Step Carbon ylation/ Condensation	1. Ethyl acetate, Carbon monoxide 2. Sodium salt of	Sodium ethoxide or methoxide	Ethyl acetate, Ethanol	2-8 hours (Step 1)	30-80 °C (Step 1)	2-4 MPa (Step 1)	N/A	N/A

formyl
ethyl
acetate,
Dimeth
ylamine
salt

Experimental Protocols

Detailed methodologies for the key synthetic routes are provided below. These protocols are based on published experimental procedures.

Method 1: One-Pot Synthesis from Ethyl Acetate, Dimethylamine, and Carbon Monoxide

This method offers a high-yield, one-pot approach to **Ethyl 3-(dimethylamino)acrylate**.[\[1\]](#)

Procedure:

- To a high-pressure autoclave, add ethyl acetate (88.1g, 1mol), sodium ethoxide (74.9g, 1.1mol), and diethyl carbonate (11.8g, 0.1mol) in 300mL of toluene.
- Add a solution of dimethylamine (49.6g, 1.1mol) to the autoclave.
- Pressurize the autoclave with carbon monoxide to 20 bar.
- Heat the mixture to 65 °C and stir for 3 hours, maintaining the pressure with CO as needed.
- After the reaction is complete, cool the autoclave to room temperature and filter the mixture.
- The filtrate is subjected to reduced pressure distillation to collect the fraction at 80-83 °C/5mmHg, yielding **Ethyl 3-(dimethylamino)acrylate**.

Method 2: Addition of Amine to Ethyl Propiolate

This procedure describes the synthesis of a structurally similar compound, ethyl 3-(diethylamino)acrylate, and can be adapted for the synthesis of the target molecule using

dimethylamine.[\[2\]](#)

Procedure:

- Prepare a solution of ethyl propiolate (19.6 g, 0.2 mol) in 150 ml of ethyl alcohol in a round-bottom flask equipped with a stirrer.
- Slowly add a solution of diethylamine (14.6 g, 0.2 mol) in 100 ml of ethyl alcohol to the stirred solution at room temperature.
- Continue stirring the exothermic reaction mixture at room temperature for 3.5 hours.
- Remove the solvent under reduced pressure.
- Distill the residue to obtain the final product.

Method 3: Vilsmeier Reagent Method

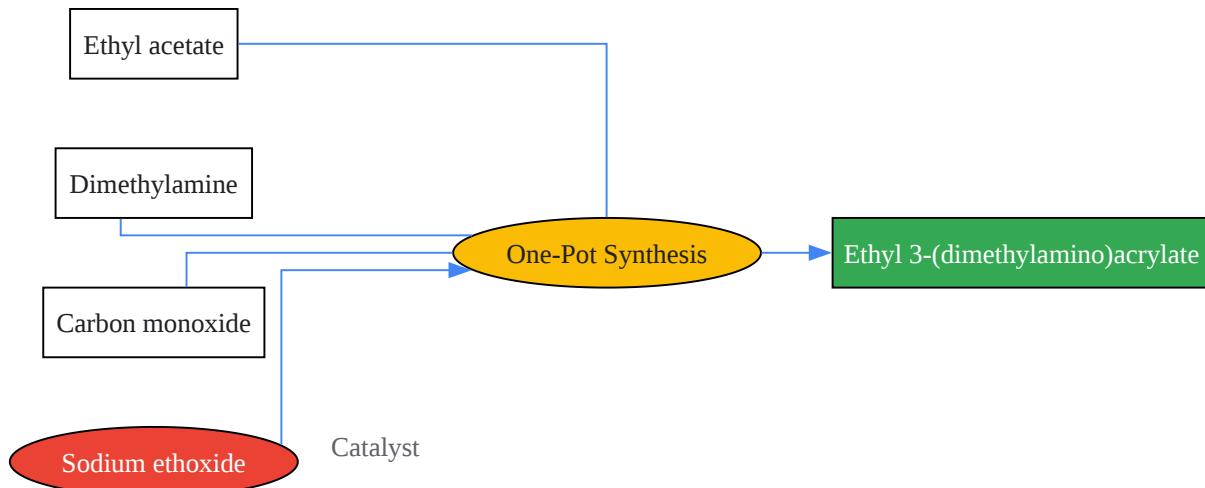
This approach utilizes a Vilsmeier reagent to achieve the desired product, albeit with a lower reported yield.[\[3\]](#)

Procedure:

- In a reaction vessel, combine anhydrous potassium carbonate (2 mg), triethylamine (1 mL), and Vilsmeier reagent (179 mg).
- Add ketene diethyl acetal (0.5 mL) to the mixture.
- Heat the mixture to 60 °C and stir.
- After 1 hour, add an additional 0.5 mL of ketene diethyl acetal.
- Continue the reaction for another 2 hours.
- Cool the mixture and extract with hexanes (3 x 10 mL).
- Evaporate the solvent from the combined organic extracts to yield the product.

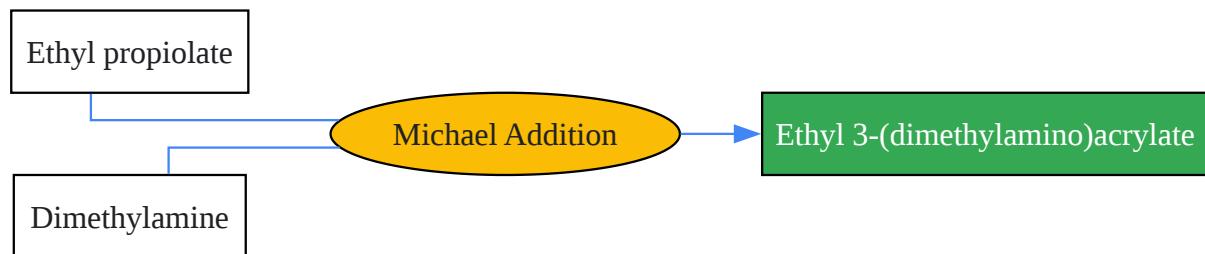
Synthesis Pathway Visualizations

The following diagrams illustrate the chemical transformations involved in the described synthesis methods.



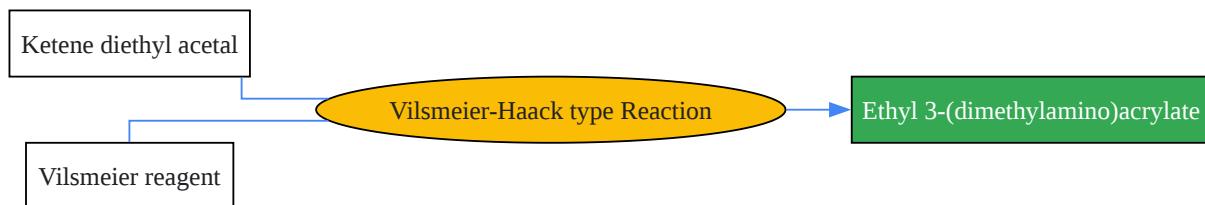
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Caption: One-Pot Synthesis Pathway.



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Caption: Michael Addition Pathway.



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Caption: Vilsmeier Reagent Pathway.

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